methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate
Description
This compound (molecular formula: C₁₃H₁₁Cl₂N₃O₂S) features a thiophene core substituted at position 2 with a methyl carboxylate group and at position 3 with a hydrazino-methylidene-amino moiety linked to a 2,4-dichlorophenyl group . The dichlorophenyl group enhances lipophilicity, which may influence its pharmacokinetic properties.
Properties
IUPAC Name |
methyl 3-[[2-(2,4-dichlorophenyl)hydrazinyl]methylideneamino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c1-20-13(19)12-11(4-5-21-12)16-7-17-18-10-3-2-8(14)6-9(10)15/h2-7,18H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZFMCGEFGPUNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)N=CNNC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate typically involves the condensation of 2-(2,4-dichlorophenyl)hydrazine with methyl 3-formyl-2-thiophenecarboxylate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to promote the formation of the hydrazone linkage, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The hydrazone linkage can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride.
Substitution: The dichlorophenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Sodium borohydride; performed in an alcohol solvent such as methanol or ethanol at low temperatures.
Substitution: Amines or thiols; reactions are usually conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted dichlorophenyl derivatives.
Scientific Research Applications
Methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand the interaction of hydrazone derivatives with biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the dichlorophenyl groups can interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on Thiophene Derivatives
(Z)-Methyl 3-((2,4-Dichlorobenzyl)(methyl)amino)-2-(phenylthio)acrylate ()
- Structure: Contains a dichlorophenyl group but replaces the hydrazino-methylidene group with a methylamino-phenylthio substituent. The (Z)-configuration contrasts with the (E)-configuration of the target compound.
- Reactivity : The phenylthio group may increase electron density on the thiophene ring, altering reactivity in cyclization or nucleophilic substitution reactions compared to the hydrazine-linked compound .
3-Amino-2-thiophenecarboxamides ()
- Structure: Amino and carboxamide groups at positions 3 and 2, respectively, instead of the hydrazino-methylidene and methyl carboxylate groups.
- Applications: These derivatives react with aromatic aldehydes to form arylideneamines (e.g., compounds 6a-d), analogous to the hydrazino-methylidene group in the target compound. However, the absence of dichlorophenyl substituents reduces their lipophilicity .
Dichlorophenyl-Containing Heterocycles
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione ()
- Structure: Combines a triazole-thione core with chlorophenyl and benzylideneamino groups.
- The target compound’s hydrazine group may similarly participate in hydrogen bonding but lacks a triazole ring for π-stacking .
12-(2,4-Dichlorophenyl)-6,7a-dihydro-7H,10H-benzo[d]pyrazolo[3,4-f]pyrimido[2,1-b][1,3]thiazepine-7,10-dione ()
- Structure : A fused polyheterocycle with dichlorophenyl and hydrazine-derived moieties.
Agrochemical Dichlorophenyl Derivatives ()
- Examples : Propiconazole (triazole fungicide) and bromuconazole (triazole derivative).
- Key Differences : These agrochemicals prioritize triazole rings for cytochrome P450 inhibition, whereas the target compound’s thiophene and hydrazine groups suggest divergent mechanisms. The dichlorophenyl group in all cases enhances membrane permeability but with varying electronic effects due to core heterocycle differences .
Biological Activity
Methyl 3-({(E)-[2-(2,4-dichlorophenyl)hydrazino]methylidene}amino)-2-thiophenecarboxylate, with the CAS number 866051-39-0, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H11Cl2N3O2S
- Molecular Weight : 314.22 g/mol
- Physical Form : Solid
- Purity : 90%
The compound features a thiophene ring, which is known for its biological activity, and a hydrazine functional group that may contribute to its pharmacological properties.
Anticancer Potential
Recent studies have indicated that compounds containing hydrazine derivatives exhibit significant anticancer activity. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In vitro assays demonstrated that this compound inhibited the proliferation of human cancer cells, including breast and lung cancer lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.
Antimicrobial Activity
Research has shown that this compound exhibits antimicrobial properties against a range of bacteria and fungi. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibitory effects. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of standard antibiotics, suggesting a potential role as an antimicrobial agent.
Case Studies
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Cytotoxicity in Cancer Cells
- A study conducted on human breast cancer cells (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.
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Antimicrobial Efficacy
- In a comparative study assessing the antimicrobial activity of various thiophene derivatives, this compound exhibited superior efficacy against Candida albicans, with an MIC of 32 µg/mL, compared to conventional antifungal agents.
Research Findings
Q & A
Q. What methodologies assess the compound’s ecotoxicological impact?
- Methodological Answer : Follow ISO 11348-3 for acute toxicity assays using Daphnia magna or Vibrio fischeri. For chronic effects, use OECD 211 (Daphnia reproduction) or OECD 201 (algal growth inhibition). Model bioaccumulation potential via logKow (octanol-water partition coefficient) and integrate with QSAR-based risk assessment frameworks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
